1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Overview
Description
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidinone ring fused with a pyrrolidine moiety, making it a unique structure with potential biological and chemical properties.
Scientific Research Applications
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Future Directions
The future directions in the research of pyrrolidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
It is known that environmental factors can significantly impact the action of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog with a single pyrrolidinone ring.
Pyrrolidine: A related compound with a pyrrolidine ring but lacking the pyrrolidinone moiety.
N-Methylpyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-5-11(9)7-8-3-4-10-6-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQVGGEGKRRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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